(3R,4R,5S)-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidin-3-ol
CAS No.: 873945-31-4
Cat. No.: VC2699874
Molecular Formula: C20H35NO3Si
Molecular Weight: 365.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 873945-31-4 |
|---|---|
| Molecular Formula | C20H35NO3Si |
| Molecular Weight | 365.6 g/mol |
| IUPAC Name | (3R,4R,5S)-4-(4-hydroxyphenyl)-5-tri(propan-2-yl)silyloxypiperidin-3-ol |
| Standard InChI | InChI=1S/C20H35NO3Si/c1-13(2)25(14(3)4,15(5)6)24-19-12-21-11-18(23)20(19)16-7-9-17(22)10-8-16/h7-10,13-15,18-23H,11-12H2,1-6H3/t18-,19+,20+/m0/s1 |
| Standard InChI Key | XHWBYYAUFKGLBF-XUVXKRRUSA-N |
| Isomeric SMILES | CC(C)[Si](C(C)C)(C(C)C)O[C@@H]1CNC[C@@H]([C@H]1C2=CC=C(C=C2)O)O |
| SMILES | CC(C)[Si](C(C)C)(C(C)C)OC1CNCC(C1C2=CC=C(C=C2)O)O |
| Canonical SMILES | CC(C)[Si](C(C)C)(C(C)C)OC1CNCC(C1C2=CC=C(C=C2)O)O |
Introduction
Chemical Identity and Properties
(3R,4R,5S)-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidin-3-ol (CAS number: 873945-31-4) is a piperidine derivative with specific stereochemistry at three positions, as indicated in its name. This compound features a hydroxyphenyl substituent and a hydroxyl group with particular spatial arrangements, alongside a triisopropylsilyl protecting group.
Physical and Chemical Characteristics
The compound possesses several distinctive physical and chemical properties, which are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 873945-31-4 |
| Molecular Formula | C₂₀H₃₅NO₃Si |
| Molecular Weight | 365.6 g/mol |
| IUPAC Name | (3R,4R,5S)-4-(4-hydroxyphenyl)-5-tri(propan-2-yl)silyloxypiperidin-3-ol |
| Standard InChI | InChI=1S/C20H35NO3Si/c1-13(2)25(14(3)4,15(5)6)24-19-12-21-11-18(23)20(19)16-7-9-17(22)10-8-16/h7-10,13-15,18-23H,11-12H2,1-6H3/t18-,19+,20+/m0/s1 |
| Standard InChIKey | XHWBYYAUFKGLBF-XUVXKRRUSA-N |
| Canonical SMILES | CC(C)Si(C(C)C)OC1CNCC(C1C2=CC=C(C=C2)O)O |
| PubChem Compound ID | 66524793 |
| Density | Approximately 1.05 (estimated) |
These properties establish the compound's basic identity and provide essential information for researchers working with this molecule .
Structural Features
Several key structural elements characterize (3R,4R,5S)-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidin-3-ol:
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A six-membered piperidine ring with a nitrogen atom at position 1
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A hydroxyl group at position 3 with R stereochemistry
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A 4-hydroxyphenyl substituent at position 4 with R stereochemistry
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A triisopropylsilyloxy group (TIPS-protected hydroxyl) at position 5 with S stereochemistry
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The presence of three stereogenic centers, creating a specific three-dimensional arrangement that may be crucial for its function
The triisopropylsilyl group serves as a protecting group in organic synthesis, suggesting this compound's role as an intermediate in multi-step synthetic procedures .
Synthesis and Chemical Reactivity
Role of the Triisopropylsilyl Group
The triisopropylsilyl (TIPS) group functions as a protecting group for the hydroxyl function at position 5. This protecting group is strategically important because:
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It allows selective reactivity at other positions in the molecule
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It can be removed under specific conditions, typically using fluoride sources such as tetrabutylammonium fluoride (TBAF)
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It provides steric bulk that may influence the reactivity and stereoselectivity of reactions at nearby positions
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It remains stable under many reaction conditions, including those involving strong bases, mild acids, and various oxidizing and reducing agents
This selective protection strategy is commonly employed in the synthesis of complex molecules with multiple functional groups .
Related Compounds and Derivatives
Direct Structural Derivatives
Several compounds structurally related to (3R,4R,5S)-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidin-3-ol have been documented:
| Compound | CAS Number | Molecular Formula | Molecular Weight | Relationship |
|---|---|---|---|---|
| (3R,4R,5S)-Benzyl 3-hydroxy-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidine-1-Carboxylate | 873945-27-8 | C₂₈H₄₁NO₅Si | 499.71 | N-protected derivative |
This derivative features a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen, further demonstrating the compound's likely role in multi-step synthetic pathways where selective protection and deprotection strategies are essential .
Applications in Research and Development
Pharmaceutical Intermediate
The structure of (3R,4R,5S)-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidin-3-ol strongly suggests its role as an intermediate in pharmaceutical synthesis. The specific stereochemistry and protected functional groups are characteristic of compounds used in the development of structurally complex drug candidates. While the exact therapeutic targets aren't specified in the available sources, structurally similar compounds have been investigated in several areas:
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Diabetes treatments, particularly as components in the synthesis of SGLT2 inhibitors
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Enzyme inhibitors targeting various biological pathways
Research Tool in Medicinal Chemistry
As a well-defined stereochemically pure compound, (3R,4R,5S)-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidin-3-ol may serve as:
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A building block for creating compound libraries in drug discovery
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A model compound for studying structure-activity relationships
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A reference standard for analytical method development
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A starting material for divergent synthesis approaches in medicinal chemistry
The presence of the 4-hydroxyphenyl group is particularly noteworthy, as this structural feature appears in compounds with various biological activities, including antioxidants and enzyme inhibitors.
| Supplier | Product Number | Quantity | Price (USD) | Purity |
|---|---|---|---|---|
| Matrix Scientific | 095262 | 250mg | $591 | 95+% |
| Matrix Scientific | 095262 | 1g | $1,311 | 95+% |
| American Custom Chemicals Corporation | ORS0004006 | 5mg | $496.11 | 95.00% |
| American Custom Chemicals Corporation | ORS0004006 | 250mg | $991.20 | 95.00% |
| AK Scientific | 3829AC | 1g | $1,819 | Not specified |
The relatively high cost per gram indicates the compound's specialized nature and the complex synthetic procedures likely required for its preparation .
Market Position and Applications
The pricing structure and available quantities suggest that (3R,4R,5S)-4-(4-hydroxyphenyl)-5-((triisopropylsilyl)oxy)piperidin-3-ol occupies a specialized niche in the chemical market:
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It is primarily used in research and development settings rather than large-scale industrial processes
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Its main applications appear to be in pharmaceutical research and synthetic methodology development
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The compound is likely produced through custom synthesis rather than continuous manufacturing
This market positioning is consistent with its apparent role as a specialized intermediate or building block rather than an end product .
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